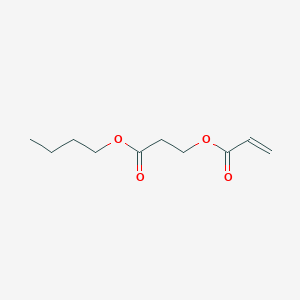
5-Phenylpyrazine-2,3-dicarboxylic acid
Overview
Description
5-Phenylpyrazine-2,3-dicarboxylic acid: is an organic compound with the molecular formula C12H8N2O4 . It is a derivative of pyrazine, characterized by the presence of a phenyl group at the 5-position and two carboxylic acid groups at the 2- and 3-positions of the pyrazine ring.
Mechanism of Action
Target of Action
5-Phenylpyrazine-2,3-dicarboxylic acid is a derivative of pyrazine, a class of compounds known for their versatility in pharmacological activity . Pyrazine derivatives have been observed to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory properties . .
Mode of Action
It’s known that pyrazine derivatives interact with their targets to exert their pharmacological effects
Biochemical Pathways
Pyrazine derivatives are known to affect various biochemical pathways due to their diverse biological activities . .
Result of Action
It’s known that pyrazine derivatives can exert various pharmacological effects
Action Environment
It’s known that environmental factors can significantly influence the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrazine-2,3-dicarboxylic acid typically involves the following steps:
Formation of Quinoxaline: The initial step involves the reaction of o-phenylenediamine with glyoxal-sodium bisulfite in water at elevated temperatures (around 70-80°C).
Oxidation to 2,3-Pyrazinedicarboxylic Acid: Quinoxaline is then oxidized using potassium permanganate in hot water (around 90°C). The reaction mixture is stirred and the permanganate solution is added slowly to maintain a gentle boil.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The phenyl group and the pyrazine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated, alkylated, or acylated derivatives
Scientific Research Applications
5-Phenylpyrazine-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in catalysis and material synthesis due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Pyrazinedicarboxylic Acid: Lacks the phenyl group at the 5-position.
2,5-Pyrazinedicarboxylic Acid: Has carboxylic acid groups at the 2- and 5-positions instead of the 2- and 3-positions.
Uniqueness
5-Phenylpyrazine-2,3-dicarboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-phenylpyrazine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-10(12(17)18)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNQBRXIQYSNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508904 | |
| Record name | 5-Phenylpyrazine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39784-64-0 | |
| Record name | 5-Phenylpyrazine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3052168.png)









